molecular formula C22H28N2O2 B4928326 1-[4-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B4928326
M. Wt: 352.5 g/mol
InChI Key: BCNUABYAUBMDLL-UHFFFAOYSA-N
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Description

1-[4-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a methoxy-dimethylphenyl group and an ethanone moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

1-[4-[4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-16-14-22(26-4)17(2)13-20(16)15-23-9-11-24(12-10-23)21-7-5-19(6-8-21)18(3)25/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNUABYAUBMDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures to optimize the reaction outcomes.

Scientific Research Applications

1-[4-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

When compared to similar compounds, 1-[4-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone stands out due to its unique substitution pattern and the presence of both piperazine and methoxy-dimethylphenyl groups. Similar compounds include:

  • 1-[4-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
  • 1-[4-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone

These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities.

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